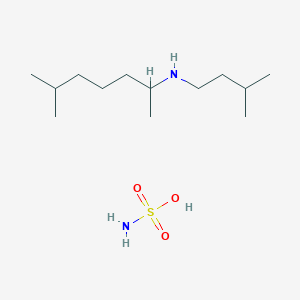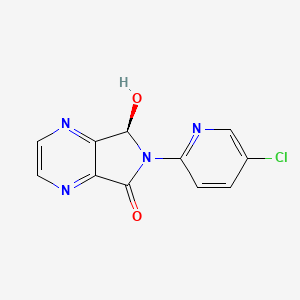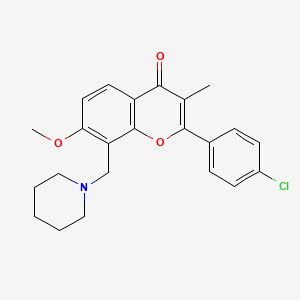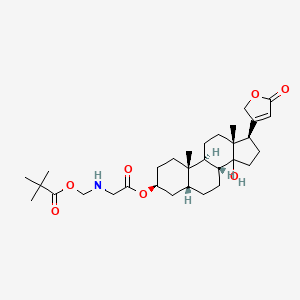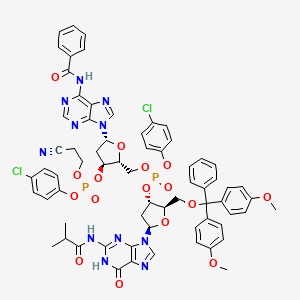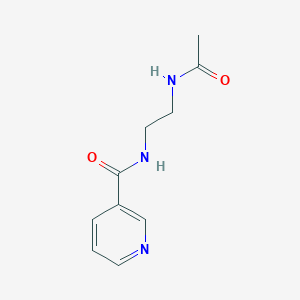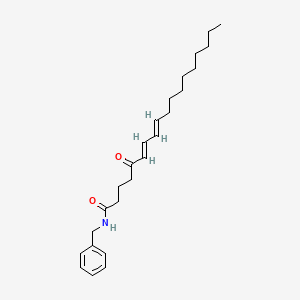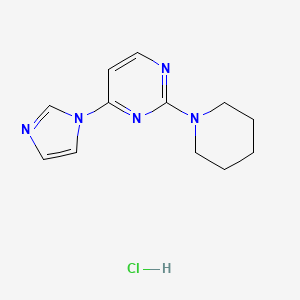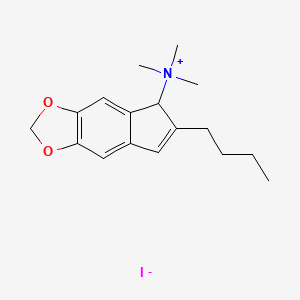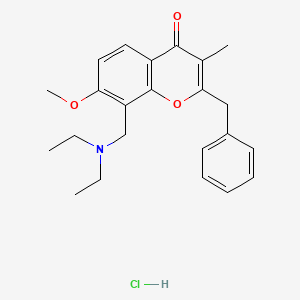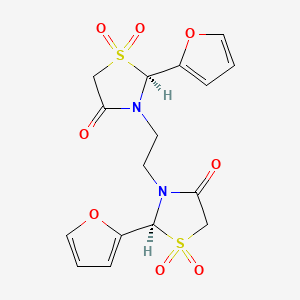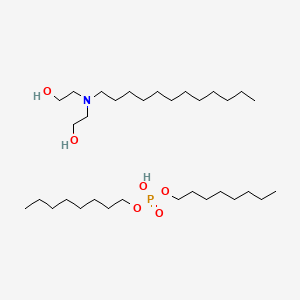
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with a phenoxy group and a complex side chain containing a 3,4-dimethoxyphenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the methylation of a phenol derivative to introduce methoxy groups at the 3 and 4 positions.
Preparation of the side chain: The side chain is synthesized by reacting the 3,4-dimethoxyphenyl intermediate with a suitable alkylating agent to introduce the 2-methylpropoxy group.
Coupling with benzene: The final step involves the coupling of the prepared side chain with a benzene ring substituted with a phenoxy group. This is typically achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic ring or the side chain, resulting in the formation of partially or fully hydrogenated products.
Substitution: The benzene ring and the phenoxy group can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, while nucleophilic substitutions may involve alkoxides or amines.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated aromatic compounds and reduced side chain derivatives.
Substitution: Halogenated or nitrated aromatic compounds and substituted ethers.
Scientific Research Applications
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methoxy groups and the phenoxy group can influence its binding affinity and specificity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-4-phenoxy-: Similar structure but with a different substitution pattern on the benzene ring.
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-: Another isomer with a different substitution pattern.
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-methoxy-: Contains an additional methoxy group on the benzene ring.
Uniqueness
The unique combination of the 3,4-dimethoxyphenyl group and the phenoxy group in Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from its isomers and other similar compounds.
Properties
CAS No. |
80853-91-4 |
|---|---|
Molecular Formula |
C25H28O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1,2-dimethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H28O4/c1-25(2,20-13-14-23(26-3)24(16-20)27-4)18-28-17-19-9-8-12-22(15-19)29-21-10-6-5-7-11-21/h5-16H,17-18H2,1-4H3 |
InChI Key |
YZEITIPUNFISNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
